molecular formula C7H13NO2S B1359087 4-Thiomorpholinepropanoic acid CAS No. 28921-64-4

4-Thiomorpholinepropanoic acid

Cat. No.: B1359087
CAS No.: 28921-64-4
M. Wt: 175.25 g/mol
InChI Key: JMCCATDJWZPREQ-UHFFFAOYSA-N
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Description

4-Thiomorpholinepropanoic acid is an organic compound with the molecular formula C7H13NO2S It is a derivative of thiomorpholine, a sulfur-containing heterocycle, and is characterized by the presence of a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiomorpholinepropanoic acid typically involves the reaction of thiomorpholine with acrylonitrile, followed by hydrolysis. The general synthetic route can be summarized as follows:

    Reaction with Acrylonitrile: Thiomorpholine reacts with acrylonitrile in the presence of a base such as sodium hydroxide to form 4-thiomorpholinepropionitrile.

    Hydrolysis: The nitrile group in 4-thiomorpholinepropionitrile is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Thiomorpholinepropanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the thiomorpholine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiomorpholine derivatives.

Scientific Research Applications

4-Thiomorpholinepropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Thiomorpholinepropanoic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiomorpholine ring can form covalent bonds with biological molecules, leading to various biochemical effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

4-Thiomorpholinepropanoic acid can be compared with other similar compounds, such as:

    Thiomorpholine: The parent compound without the propanoic acid group.

    4-Thiomorpholinebutanoic acid: A similar compound with an additional carbon in the side chain.

    Thiomorpholine derivatives: Various derivatives with different functional groups.

The uniqueness of this compound lies in its specific combination of the thiomorpholine ring and the propanoic acid group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-thiomorpholin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCCATDJWZPREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613909
Record name 3-(Thiomorpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28921-64-4
Record name 3-(Thiomorpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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